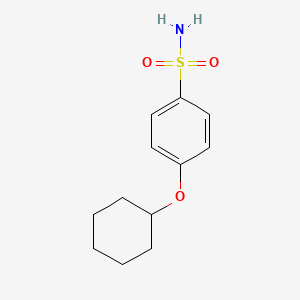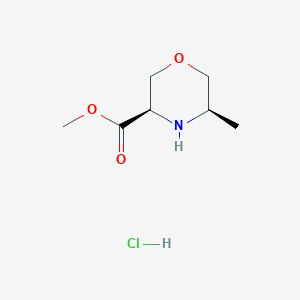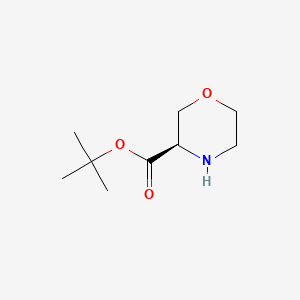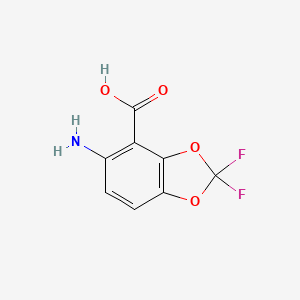
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxane ring fused to an indane moiety, along with amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic conditions.
Introduction of the indane moiety: This step involves the coupling of the dioxane ring with an indane derivative, often using a palladium-catalyzed cross-coupling reaction.
Amination and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,2-difluorocyclopropane-1-carboxylic acid: Shares the amino and carboxylic acid groups but has a cyclopropane ring instead of a dioxane-indane structure.
2,2-Difluoro-1,3-dioxane-4-carboxylic acid: Lacks the amino group and indane moiety, but shares the dioxane and carboxylic acid components.
Uniqueness
5-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is unique due to its combination of a dioxane ring fused to an indane moiety, along with the presence of both amino and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F2NO4 |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-4-2-1-3(11)5(7(12)13)6(4)15-8/h1-2H,11H2,(H,12,13) |
InChI Key |
CBACGGIQDDIGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)C(=O)O)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)

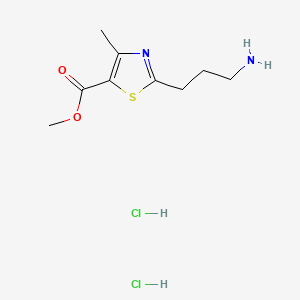
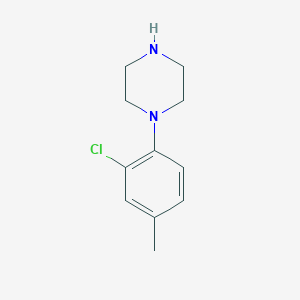
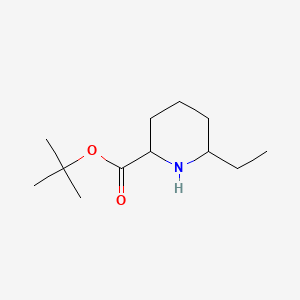
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
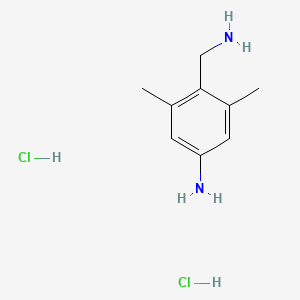
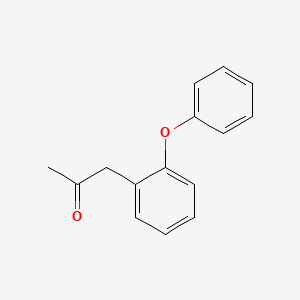
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
